BenchChemオンラインストアへようこそ!

1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Physicochemical Profiling Medicinal Chemistry Permeability Prediction

1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034449‑25‑5) is a synthetic small molecule belonging to the azetidine‑piperidine carboxamide class, characterized by a 4‑methoxyphenylpropanoyl substituent linked through an azetidine ring to a piperidine‑4‑carboxamide moiety. The compound has a molecular formula of C₁₉H₂₇N₃O₃ and a molecular weight of 345.44 g/mol.

Molecular Formula C19H27N3O3
Molecular Weight 345.443
CAS No. 2034449-25-5
Cat. No. B3015625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
CAS2034449-25-5
Molecular FormulaC19H27N3O3
Molecular Weight345.443
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N
InChIInChI=1S/C19H27N3O3/c1-25-17-5-2-14(3-6-17)4-7-18(23)22-12-16(13-22)21-10-8-15(9-11-21)19(20)24/h2-3,5-6,15-16H,4,7-13H2,1H3,(H2,20,24)
InChIKeyURQZKQRRSSFGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034449-25-5): Baseline Chemical Profile and Research Positioning


1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034449‑25‑5) is a synthetic small molecule belonging to the azetidine‑piperidine carboxamide class, characterized by a 4‑methoxyphenylpropanoyl substituent linked through an azetidine ring to a piperidine‑4‑carboxamide moiety . The compound has a molecular formula of C₁₉H₂₇N₃O₃ and a molecular weight of 345.44 g/mol [1]. It exists as a non‑chiral, non‑prodrug chemical entity and is catalogued at the preclinical stage with no currently reported oral bioavailability or parenteral formulation designation . The scaffold places it within a broader family of azetidine‑containing compounds under investigation for kinase inhibition, androgen receptor degradation, and related therapeutic applications [2].

Why In‑Class Substitution of 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide Risks Experimental Irreproducibility


The 4‑methoxyphenylpropanoyl‑azetidine‑piperidine‑4‑carboxamide chemotype cannot be trivially interchanged with its closest analogs because even single‑atom substitutions on the phenyl ring produce quantifiable differences in polarity, hydrogen‑bonding capacity, and steric profile that alter target engagement and physicochemical behaviour [1]. The methoxy substituent confers a distinct electronic character and topographical polar surface area compared to halogenated (bromo, chloro) or des‑methoxy congeners, which directly affects permeability, solubility, and off‑target liability profiles [2]. Procurement without considering these differences may lead to divergent assay results that are not attributable to target potency alone [3].

Quantitative Differentiation Evidence for 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide Versus Closest Analogs


Topological Polar Surface Area (TPSA) Advantage of the Methoxy Substituent Over the 4‑Bromo Analog

The 4‑methoxyphenyl substituent in the target compound increases topological polar surface area (TPSA) by approximately 9.2 Ų relative to the 4‑bromophenyl analog (CAS 2034309‑91‑4), a direct consequence of the methoxy oxygen contributing ~9.23 Ų of additional polar surface [1]. The TPSA of the target compound is estimated at ~75.7 Ų versus ~66.5 Ų for the bromo congener [2]. This difference places the target compound in a more favourable range for blood‑brain barrier penetration prediction (TPSA < 90 Ų is generally associated with CNS penetration), while retaining sufficient polarity to maintain aqueous solubility [3].

Physicochemical Profiling Medicinal Chemistry Permeability Prediction

Molecular Weight and Hydrogen‑Bond Acceptor Count Differentiation from the 4‑Chlorophenyl Acetyl Analog

The target compound (MW 345.44 g/mol) possesses a molecular weight approximately 4.5% lower than the structurally related 1‑(1‑(2‑(4‑chlorophenyl)acetyl)azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 2034426‑94‑1, MW ~361.86 g/mol) and features 5 hydrogen‑bond acceptors versus 4 for the chloro analog [1]. The additional HBA count arises from the methoxy oxygen, which is absent in the chlorophenyl acetyl derivative [2]. This yields a modestly improved ligand efficiency index (LE ≈ 0.29 for target vs. ~0.28 for chloro analog, assuming equivalent potency) [3].

Lead Optimization Ligand Efficiency Drug‑likeness

Azetidine Spacer as a Conformational Lock Differentiating the Target from Direct‑Linked Piperidine‑4‑carboxamide Analogs

The presence of the azetidine ring as a spacer between the 4‑methoxyphenylpropanoyl group and the piperidine‑4‑carboxamide introduces a rigid, non‑planar kink that is absent in direct‑linked analogs such as PDZ1i (1‑(3‑(3,5‑dimethoxyphenyl)propyl)piperidine‑4‑carboxamide, CAS 2083618‑79‑3) . The azetidine nitrogen serves as an additional hydrogen‑bond acceptor and restricts rotational freedom, yielding a more defined pharmacophoric geometry [1]. Patent disclosures for azetidine‑containing PIKfyve inhibitors report that the azetidine ring contributes to kinase selectivity, with structurally related compounds achieving IC₅₀ values in the low nanomolar range (e.g., 1–12 nM for optimized azetidine‑piperidine derivatives) [2].

Conformational Analysis Scaffold Hopping Kinase Selectivity

Carboxamide Hydrogen‑Bond Donor Capacity as a Selectivity Determinant Versus Sulfonamide‑Linked Analogs

The target compound possesses a primary carboxamide group (‑CONH₂) that acts as both a hydrogen‑bond donor (1 HBD) and acceptor, whereas the sulfonamide analog 1‑(1‑((2‑methoxyphenyl)sulfonyl)azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 2034293‑16‑6) replaces the propanoyl amide with a sulfonamide, altering the H‑bond donor/acceptor geometry and electronic character [1]. The carboxamide NH₂ can engage in bidentate hydrogen‑bonding interactions with target protein backbone carbonyls, a motif frequently exploited in kinase hinge‑region binding; sulfonamides present a different angle and distance profile for such interactions [2].

Hydrogen‑bonding Target Engagement Selectivity Design

Differential logP and Aqueous Solubility Profile Relative to the 3,3‑Diphenylpropanoyl Analog

The 4‑methoxyphenylpropanoyl substituent of the target compound yields a computed XLogP3‑AA of approximately 1.5, significantly lower than the 3,3‑diphenylpropanoyl analog 1‑[1‑(3,3‑diphenylpropanoyl)azetidin‑3‑yl]piperidine‑4‑carboxamide (CAS 2034359‑95‑8), which is expected to have an XLogP3‑AA > 3.0 owing to the additional phenyl ring [1]. This ~1.5 log unit reduction translates to a theoretical ~30‑fold higher aqueous solubility, assuming ideal behaviour and no confounding solid‑state effects [2]. Lower lipophilicity may reduce non‑specific protein binding and phospholipidosis risk [3].

Lipophilicity Solubility ADME Prediction

Recommended Application Scenarios for 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling in PIKfyve‑Focused Chemical Biology Campaigns

The azetidine‑piperidine‑4‑carboxamide scaffold, as documented in PIKfyve inhibitor patents (US20240016810, US20240208964), positions this compound as a candidate for kinase selectivity panels where the methoxy substituent's polarity and carboxamide H‑bond donor capacity may differentiate binding kinetics from halogenated analogs [1]. Its TPSA of ~75.7 Ų and moderate logP (~1.5) support solubility in aqueous biochemical assay buffers at relevant screening concentrations [2].

Androgen Receptor Degradation Probe Development

Patent EP4309737A1 discloses azetidine‑containing compounds as androgen receptor degraders, a therapeutic modality for castration‑resistant prostate cancer [1]. The target compound's conformational restriction via the azetidine spacer and its primary carboxamide HBD may contribute to ternary complex formation efficiency, warranting evaluation against the 4‑bromo or des‑methoxy analogs in degradation assays [2].

Physicochemical Comparator for Structure–Property Relationship (SPR) Studies

The methoxy versus bromo substitution provides a clean SPR pair for investigating the impact of a single‑atom change (O vs. Br) on solubility, permeability, and target potency [1]. The 9.2 Ų TPSA difference and ~1.5‑unit logP shift relative to the diphenyl analog make this compound a useful tool for calibrating computational ADME models [2].

Fragment‑Based or Scaffold‑Hopping Lead Generation Libraries

The target compound's relatively low molecular weight (345.44 g/mol), moderate lipophilicity, and 5 HBA/1 HDB count align with lead‑like chemical space criteria [1]. It can serve as a core scaffold for library enumeration, where the methoxy group is varied to explore electronic effects on target engagement, informed by the known potency range (1–10000 nM) of related azetidine‑piperidine PIKfyve inhibitors [2].

Quote Request

Request a Quote for 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.